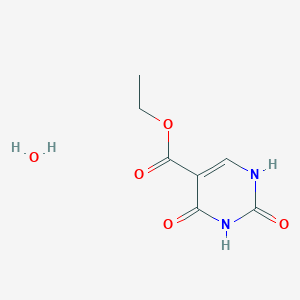![molecular formula C8H12ClNO3S B1457778 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride CAS No. 1864051-74-0](/img/structure/B1457778.png)
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride
Vue d'ensemble
Description
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride is an organic compound belonging to the family of azetidines, which are characterized by a four-membered nitrogen-containing ring.
Méthodes De Préparation
The synthesis of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride is primarily achieved by reacting azetidine with furoic acid chloride and methanesulfonyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out at room temperature. After the reaction, the product is purified using recrystallization techniques, and the purity is determined using various analytical methods.
Analyse Des Réactions Chimiques
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Applications De Recherche Scientifique
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Medicine: It is being investigated for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit the enzyme carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative, but with different functional groups and properties.
N-(Methanesulfonyl)azetidine: Similar in structure but lacks the furan ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the furan ring and the sulfonyl azetidine structure, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S.ClH/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7;/h1-3,8-9H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQNFMLJBAVQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)CC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)





![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)
![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)


![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)

